molecular formula C13H20ClN3O B1258359 Chlorhydrate de tramazoline monohydraté CAS No. 74195-73-6

Chlorhydrate de tramazoline monohydraté

Numéro de catalogue: B1258359
Numéro CAS: 74195-73-6
Poids moléculaire: 269.77 g/mol
Clé InChI: FDPYEAXJRLQOGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tramazoline is a chemical used in the form of tramazoline hydrochloride in nasal decongestant preparations . It is an α-adrenergic receptor agonist that inhibits the secretion of nasal mucus . It was patented in 1961 and came into medical use in 1962 .


Molecular Structure Analysis

The crystal and molecular structure of tramazoline hydrochloride monohydrate has been studied by X-ray diffraction methods . The analysis indicates that the positive charge is dispersed over the nitrogen atoms of the molecule and the dihedral angle between the aromatic and dihydroimidazole groups is 126.7 (2)° .


Physical and Chemical Properties Analysis

Tramazoline hydrochloride monohydrate has a molecular formula of C13H17N3.ClH.H2O and a molecular weight of 269.77 . It is stored at a temperature of 2-8°C .

Applications De Recherche Scientifique

Traitement de la rhinite aiguë

Chlorhydrate de tramazoline monohydraté: est largement utilisé dans les sprays nasaux pour le traitement symptomatique de la rhinite aiguë, qui est une inflammation des muqueuses nasales entraînant une congestion, un écoulement nasal et des éternuements . Le composé est efficace pour réduire la congestion nasale causée par le rhume ou la fièvre des foins. Il agit en stimulant les récepteurs alpha-adrénergiques, induisant une vasoconstriction au niveau du nez et des sinus paranasaux, réduisant ainsi l'enflure et la production de mucus .

Amélioration de la qualité de vie

Des essais cliniques ont montré que le chlorhydrate de tramazoline monohydraté peut améliorer considérablement la qualité de vie des patients souffrant de congestion nasale. Il a été rapporté qu'il améliore la capacité à effectuer des activités quotidiennes normales et la qualité du sommeil pour les personnes touchées par une rhinite aiguë .

Analyse de la structure moléculaire

La structure cristalline et moléculaire du chlorhydrate de tramazoline monohydraté a été étudiée à l'aide de méthodes de diffraction des rayons X. Il cristallise dans le groupe d'espace orthorhombique et a été comparé à d'autres agonistes et antagonistes de l'imidazoline α-adrénergique structurellement liés. Cette recherche est cruciale pour comprendre l'action du composé au niveau moléculaire .

Étalon de référence pharmacologique

Le chlorhydrate de tramazoline monohydraté sert d'étalon de référence pharmacologique pour l'identification, les tests de pureté ou les dosages des produits pharmaceutiques conformément aux monographies EP. Cette application est essentielle pour garantir la qualité et la cohérence des préparations pharmaceutiques .

Action sympathomimétique

En tant qu'agoniste α-adrénergique, le chlorhydrate de tramazoline monohydraté présente une action sympathomimétique. Cette propriété est exploitée dans la recherche pour étudier la réponse du système nerveux sympathique et pour développer des traitements qui imitent ces effets .

Préparations décongestionnantes nasales

Le composé est utilisé sous la forme de chlorhydrate de tramazoline dans les préparations décongestionnantes nasales. Il inhibe la sécrétion de mucus nasal et est un ingrédient clé des médicaments en vente libre pour soulager la congestion nasale .

Analyse Biochimique

Biochemical Properties

Tramazoline hydrochloride monohydrate plays a significant role in biochemical reactions by interacting with α-adrenergic receptors. These receptors are proteins located on the surface of cells in various tissues, including the nasal mucosa. By binding to these receptors, tramazoline hydrochloride monohydrate stimulates vasoconstriction, reducing blood flow and subsequently decreasing mucus production . This interaction is crucial for its decongestant effect.

Cellular Effects

Tramazoline hydrochloride monohydrate affects various cell types and cellular processes. In nasal epithelial cells, it reduces mucus secretion by constricting blood vessels, which limits the fluid available for mucus production . Additionally, it influences cell signaling pathways by activating α-adrenergic receptors, leading to a cascade of intracellular events that result in reduced inflammation and congestion. This compound also impacts gene expression related to inflammatory responses, further aiding in its decongestant action .

Molecular Mechanism

At the molecular level, tramazoline hydrochloride monohydrate exerts its effects by binding to α-adrenergic receptors on the cell surface. This binding activates the receptor, leading to the activation of G-proteins and subsequent intracellular signaling pathways . These pathways result in the inhibition of adenylate cyclase, reducing cyclic AMP levels and leading to vasoconstriction. The molecular structure of tramazoline hydrochloride monohydrate, with its positive charge dispersed over the nitrogen atoms, facilitates its binding to the receptor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tramazoline hydrochloride monohydrate change over time. The compound is stable under standard storage conditions but may degrade under extreme conditions . Long-term studies have shown that its decongestant effects persist with repeated use, although tolerance may develop over time. In vitro and in vivo studies indicate that tramazoline hydrochloride monohydrate maintains its efficacy in reducing nasal congestion over extended periods .

Dosage Effects in Animal Models

The effects of tramazoline hydrochloride monohydrate vary with different dosages in animal models. At low doses, it effectively reduces nasal congestion without significant adverse effects . At higher doses, it may cause hypertension and other cardiovascular effects due to its systemic vasoconstrictive properties. Toxicity studies in animal models have shown that extremely high doses can lead to severe adverse effects, including cardiovascular complications .

Metabolic Pathways

Tramazoline hydrochloride monohydrate is metabolized primarily in the liver. The metabolic pathways involve enzymes such as cytochrome P450, which facilitate its breakdown into inactive metabolites . These metabolites are then excreted via the kidneys. The compound’s metabolism can affect its efficacy and duration of action, with variations in metabolic rates potentially influencing individual responses to the drug .

Transport and Distribution

Within cells and tissues, tramazoline hydrochloride monohydrate is transported and distributed through the bloodstream. It binds to plasma proteins, which aids in its distribution to target tissues . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its access to intracellular receptors. Its distribution is influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

Tramazoline hydrochloride monohydrate localizes primarily to the cell membrane, where it interacts with α-adrenergic receptors . Its activity is dependent on its ability to reach these receptors and initiate signaling pathways. Post-translational modifications and targeting signals may influence its localization and function, ensuring that it reaches the appropriate cellular compartments for optimal activity .

Propriétés

IUPAC Name

N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3.ClH.H2O/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;;/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPYEAXJRLQOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC3=NCCN3.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30225188
Record name Tramazoline hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74195-73-6
Record name Tramazoline hydrochloride monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074195736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tramazoline hydrochloride monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30225188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5,6,7,8)-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRAMAZOLINE HYDROCHLORIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DF5N42U1U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tramazoline hydrochloride monohydrate
Reactant of Route 2
Reactant of Route 2
Tramazoline hydrochloride monohydrate
Reactant of Route 3
Reactant of Route 3
Tramazoline hydrochloride monohydrate
Reactant of Route 4
Reactant of Route 4
Tramazoline hydrochloride monohydrate
Reactant of Route 5
Reactant of Route 5
Tramazoline hydrochloride monohydrate
Reactant of Route 6
Tramazoline hydrochloride monohydrate
Customer
Q & A

Q1: What is the crystal structure of tramazoline hydrochloride monohydrate?

A1: Tramazoline hydrochloride monohydrate crystallizes in the orthorhombic space group Pbca. [] The unit cell dimensions are a=21.5224(11) Å, b=8.9251(2) Å, and c=14.7149(4) Å. [] The crystal structure contains eight molecules per unit cell (Z=8). []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.